molecular formula C23H15Cl2N3O4 B4880884 (2E)-N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(4-chloro-3-nitrophenyl)prop-2-enamide

(2E)-N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(4-chloro-3-nitrophenyl)prop-2-enamide

Cat. No.: B4880884
M. Wt: 468.3 g/mol
InChI Key: SPWRMQRQUBWJPW-UXBLZVDNSA-N
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Description

(2E)-N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(4-chloro-3-nitrophenyl)prop-2-enamide is a complex organic compound characterized by its unique structural features. This compound contains a benzoxazole ring, chlorinated phenyl groups, and a nitrophenyl group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(4-chloro-3-nitrophenyl)prop-2-enamide typically involves multi-step organic reactions. The process begins with the preparation of the benzoxazole ring, followed by the introduction of chlorinated phenyl groups and the nitrophenyl group. Common reagents used in these reactions include chlorinating agents, nitrating agents, and coupling reagents. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(4-chloro-3-nitrophenyl)prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorinated phenyl groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions often involve specific temperatures, pH levels, and solvents to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

(2E)-N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(4-chloro-3-nitrophenyl)prop-2-enamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2E)-N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(4-chloro-3-nitrophenyl)prop-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to specific sites on these targets, modulating their activity and triggering downstream signaling pathways. This interaction can result in various biological effects, depending on the target and the context of the study.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(4-chloro-3-nitrophenyl)prop-2-enamide is unique due to its combination of a benzoxazole ring, chlorinated phenyl groups, and a nitrophenyl group. This structural complexity imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

(E)-N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(4-chloro-3-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15Cl2N3O4/c1-13-16(23-27-19-12-15(24)7-9-21(19)32-23)3-2-4-18(13)26-22(29)10-6-14-5-8-17(25)20(11-14)28(30)31/h2-12H,1H3,(H,26,29)/b10-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPWRMQRQUBWJPW-UXBLZVDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=O)C=CC2=CC(=C(C=C2)Cl)[N+](=O)[O-])C3=NC4=C(O3)C=CC(=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC=C1NC(=O)/C=C/C2=CC(=C(C=C2)Cl)[N+](=O)[O-])C3=NC4=C(O3)C=CC(=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15Cl2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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